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Compound of Interest

Compound Name: 1-(2-Nitrophenyl)piperidine

Cat. No.: B057168 Get Quote

In-Depth Technical Guide to 1-(2-
Nitrophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Nitrophenyl)piperidine, a

heterocyclic amine with potential applications in chemical synthesis and drug discovery. This

document details its chemical and physical properties, synthesis, and spectral data, and

explores the broader context of the biological activities of related piperidine derivatives.

Core Chemical Information
CAS Number: 15822-77-2[1]

Molecular Formula: C₁₁H₁₄N₂O₂[1]

Molecular Weight: 206.24 g/mol [1]
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Property Value Source

CAS Number 15822-77-2 [1]

Molecular Formula C₁₁H₁₄N₂O₂ [1]

Molecular Weight 206.24 g/mol [1]

Appearance Orange-yellow solid [2]

Purity 98% [2]

Synthesis
The primary synthetic route to 1-(2-Nitrophenyl)piperidine is through a nucleophilic aromatic

substitution (SNAr) reaction. This involves the reaction of piperidine with an ortho-substituted

nitrobenzene, typically 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene. The electron-

withdrawing nitro group in the ortho position activates the aromatic ring, facilitating the

displacement of the leaving group (halide) by the nucleophilic piperidine.

Experimental Protocol: Nucleophilic Aromatic
Substitution
This protocol is adapted from the synthesis of a structurally similar compound, 1-(2,5-

dimethoxy-4-nitrophenyl)piperidine, and can be optimized for the synthesis of 1-(2-
Nitrophenyl)piperidine.

Materials:

1-Chloro-2-nitrobenzene (or 1-fluoro-2-nitrobenzene)

Piperidine

A suitable solvent (e.g., ethanol, DMSO, or neat piperidine)

Base (e.g., K₂CO₃, Na₂CO₃, or excess piperidine)

Ethyl acetate
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Brine solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask, dissolve 1-chloro-2-nitrobenzene (1 equivalent) in the chosen

solvent.

Add piperidine (2-4 equivalents). If not using excess piperidine as the base, add an

appropriate base (e.g., K₂CO₃, 1.5 equivalents).

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography

(TLC).

Upon completion, cool the reaction mixture to room temperature.

If a solid precipitate (inorganic salts) is present, filter the mixture.

Concentrate the filtrate under reduced pressure to remove the solvent.

Dissolve the residue in ethyl acetate and wash with water and then with brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 1-(2-
Nitrophenyl)piperidine.

Logical Workflow for Synthesis

1-Chloro-2-nitrobenzene +
Piperidine

Nucleophilic Aromatic
Substitution (Reflux)

Aqueous Workup
(EtOAc, H2O, Brine) Column Chromatography 1-(2-Nitrophenyl)piperidine
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Caption: General workflow for the synthesis of 1-(2-Nitrophenyl)piperidine.

Spectral Data
Mass Spectrometry
The mass spectrum of 1-(2-Nitrophenyl)piperidine shows a molecular ion peak (M+) at m/z

206, consistent with its molecular weight.[3]

Infrared (IR) Spectroscopy
The Attenuated Total Reflectance (ATR) IR spectrum of 1-(2-Nitrophenyl)piperidine has been

recorded.[2] Key expected vibrational frequencies include:

Aromatic C-H stretching: ~3100-3000 cm⁻¹

Aliphatic C-H stretching (piperidine ring): ~2950-2850 cm⁻¹

Asymmetric and symmetric NO₂ stretching: ~1520 cm⁻¹ and ~1340 cm⁻¹

Aromatic C=C stretching: ~1600-1450 cm⁻¹

C-N stretching: ~1300-1200 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for 1-(2-Nitrophenyl)piperidine is not readily available in the

searched literature, predictions can be made based on analogous structures like 1-(2-

nitrophenyl)piperazine and substituted 1-(nitrophenyl)piperidines.

¹H NMR:

Aromatic protons: Four protons in the aromatic region (likely between δ 7.0-8.0 ppm),

exhibiting splitting patterns corresponding to an ortho-disubstituted benzene ring.

Piperidine protons: Protons on the carbons adjacent to the nitrogen will appear as a

multiplet shifted downfield (likely around δ 3.0-3.5 ppm) due to the influence of the

nitrogen and the aromatic ring. The remaining piperidine protons will appear as multiplets

in the upfield region (likely between δ 1.5-2.0 ppm).
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¹³C NMR:

Aromatic carbons: Six distinct signals are expected in the aromatic region (δ 110-150

ppm). The carbon bearing the nitro group and the carbon attached to the piperidine

nitrogen will be significantly shifted.

Piperidine carbons: Signals for the piperidine carbons are expected in the aliphatic region,

with the carbons adjacent to the nitrogen appearing more downfield (around δ 50-60 ppm)

than the other carbons (around δ 20-30 ppm).

Biological Activity and Signaling Pathways
Currently, there are no specific studies in the public domain detailing the biological activity or

the signaling pathways directly modulated by 1-(2-Nitrophenyl)piperidine. However, the

broader class of piperidine derivatives is well-established for its diverse pharmacological

properties.[4][5]

Piperidine-containing compounds are known to exhibit a wide range of biological activities,

including anticancer, antiviral, and neuroprotective effects.[5] The mechanisms of action often

involve the modulation of key signaling pathways. For instance, some piperine derivatives have

been shown to inhibit the TGF-β signaling pathway, which is implicated in cell growth,

differentiation, and apoptosis.[6] Other piperidine compounds have demonstrated the ability to

induce apoptosis in cancer cells through the caspase signaling cascade.

General Signaling Pathway for Piperidine-Induced
Apoptosis
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Caption: A generalized intrinsic apoptosis pathway that can be modulated by bioactive

piperidine derivatives.

Given the structural features of 1-(2-Nitrophenyl)piperidine, it is a candidate for biological

screening in various assays, particularly in oncology and neuroscience. The presence of the

nitroaromatic moiety suggests potential for bioreductive activation under hypoxic conditions, a

strategy employed in the design of some anticancer prodrugs.
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Conclusion
1-(2-Nitrophenyl)piperidine is a readily synthesizable compound with well-defined

physicochemical properties. While its specific biological activities remain to be elucidated, its

structural relationship to a broad class of pharmacologically active piperidine derivatives makes

it a compound of interest for further investigation in drug discovery and development. This

guide provides a foundational resource for researchers embarking on the study of this and

related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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